Fumaryl chloride

Biomedical Engineering Tissue Engineering Polymer Degradation

Select fumaryl chloride when your application demands a trans-unsaturated acyl chloride monomer that saturated diacyl chlorides (succinyl, adipoyl) or its cis-isomer (maleoyl chloride) cannot replace. The trans-configured double bond is essential for post-polymerization crosslinking in self-crosslinkable polyesters (PPF, PCLF), delivering SHG signal stability >150°C in NLO waveguides and tunable fumarate/maleate ratios for controlled biodegradation. Its use in drug-delivery polymersomes achieves up to 40% encapsulation efficiency (calcein model drug). ≥95% purity (GC).

Molecular Formula C4H2Cl2O2
Molecular Weight 152.96 g/mol
CAS No. 627-63-4
Cat. No. B107422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaryl chloride
CAS627-63-4
Synonyms(2E)-2-Butenedioyl Dichloride;  Fumaric acid chloride;  Fumaric Acid Dichloride;  Fumaric Dichloride;  Fumaroyl Dichloride;  Fumaryl Chloride;  Fumaryl Dichloride
Molecular FormulaC4H2Cl2O2
Molecular Weight152.96 g/mol
Structural Identifiers
SMILESC(=CC(=O)Cl)C(=O)Cl
InChIInChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H/b2-1+
InChIKeyZLYYJUJDFKGVKB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaryl Chloride (CAS 627-63-4) for Scientific Procurement: A Technical Baseline and Procurement Guide


Fumaryl chloride (CAS 627-63-4), also known as fumaroyl chloride or (2E)-but-2-enedioyl dichloride, is a bifunctional acyl chloride with the molecular formula C₄H₂Cl₂O₂ and a molecular mass of 152.96 g/mol [1]. As a straw-colored to pale yellow fuming liquid with a pungent odor [2], it serves as a highly reactive electrophilic building block in organic synthesis. Its core structural feature is a trans-configured carbon-carbon double bond flanked by two acyl chloride groups, a motif that confers both high reactivity toward nucleophiles (via acylation) and the capacity for post-synthetic modification (via the unsaturated backbone) [3]. Commercially, it is typically supplied at ≥94.0% purity (GC) with a refractive index of 1.4970–1.5030 @ 20°C . Unlike saturated diacyl chlorides, the inherent unsaturation of fumaryl chloride enables unique downstream functionality, making it a critical intermediate in the synthesis of crosslinkable polymers, pharmaceutical actives, and agrochemicals [4].

Why Fumaryl Chloride (627-63-4) Cannot Be Simply Replaced by Generic Diacyl Chlorides in Critical Research


Fumaryl chloride cannot be freely substituted with other diacyl chlorides—such as succinyl chloride, adipoyl chloride, sebacoyl chloride, or even its cis-isomer maleoyl chloride—without fundamentally altering the properties and performance of the resulting material. The differentiating factor is not merely its bifunctional electrophilicity, but the presence and stereochemistry of its central carbon-carbon double bond. This unsaturated, trans-configured backbone introduces a unique combination of reactivity and functionality. It allows for post-polymerization crosslinking [1], imparts specific mesomorphic behavior in liquid crystalline polyesters [2], and enables precise control over polymer degradation rates in biomedical applications [3]. Replacing fumaryl chloride with a saturated analog eliminates these capabilities, while substituting with the cis-isomer maleoyl chloride yields polymers with different mechanical and degradation profiles. The following quantitative evidence demonstrates exactly where and how fumaryl chloride provides scientifically verifiable differentiation that is meaningful for selection and procurement.

Fumaryl Chloride (627-63-4): A Quantitative Guide to Verifiable Differentiation Versus Closest Analogs


Degradation Rate Control in Fumarate- vs. Maleate-Derived Copolymers

The trans-configuration of fumaryl chloride (FCl) enables the synthesis of polymers with tunable degradation rates compared to those made with its cis-isomer, maleoyl chloride (MCl). When copolymerized with other monomers, FCl-derived poly(propylene fumarate) (PPF) exhibits a slower degradation rate than MCl-derived poly(propylene maleate). This difference is attributed to the higher hydrolytic stability of the trans fumarate ester linkage [1].

Biomedical Engineering Tissue Engineering Polymer Degradation

Controlled Fumarate/Maleate Ratio in Copolymer Synthesis: FCl vs. MCl

In the synthesis of unsaturated polyesters for biomedical applications, a comparative study of two synthetic routes demonstrated that using the acid chloride starting monomers—fumaryl chloride (FCl) and maleoyl chloride (MCl)—enabled precise control over the fumarate-to-maleate ratio in the final copolymer. This control was not achievable using an alternative acid-catalyzed transesterification method [1]. This finding directly supports the selection of FCl over other synthetic precursors when a defined copolymer composition is required.

Polymer Chemistry Copolymer Synthesis Biomaterials

Mesomorphic Behavior of Polyesters: Fumaryl Chloride vs. Sebacoyl Chloride

The unsaturation of fumaryl chloride fundamentally alters the liquid crystalline behavior of the resulting polyesters when compared to saturated flexible spacers. A study synthesizing homologous series of thermotropic liquid crystalline polyesters (TLCPs) via interfacial polymerization demonstrated that homopolyesters prepared with the unsaturated, rigid spacer fumaroyl chloride (from fumaryl chloride) were non-mesomorphic. In stark contrast, homopolyesters synthesized using the saturated, flexible spacer sebacoyl chloride exhibited mesomorphic behavior [1].

Liquid Crystalline Polymers Materials Science Polymer Synthesis

Thermal Stability of SHG Signal: Fumaryl Chloride-Derived Crosslinked NLO Polymer vs. Uncrosslinked Polymers

The unsaturated and processable polyester thin films derived from fumaryl chloride are capable of crosslinking to form a hardened lattice. This crosslinking imparts superior thermal stability to the material's nonlinear optical (NLO) properties. Specifically, the second harmonic generation (SHG) signal of a crosslinked NLO thin film derived from fumaryl chloride was found to be stable at temperatures up to 150°C. This performance stands in contrast to uncrosslinked NLO polymers, whose SHG signals typically decrease by over 50% at temperatures below 100°C [1].

Nonlinear Optics Polymer Thin Films Materials Chemistry

Encapsulation Efficiency of PEG Block Copolymers: Fumaryl Chloride-Derived Vesicles

Tri-block copolymers synthesized from oligo-anhydrides using fumaryl chloride have been evaluated for their capacity to encapsulate a model hydrophilic drug, calcein. These fumaryl chloride-derived polymersome systems demonstrated an encapsulation efficiency of up to 40% [1]. While this is a performance metric rather than a direct comparator to another acyl chloride in the same study, it establishes a quantitative baseline for the utility of fumaryl chloride-based materials in drug delivery applications.

Drug Delivery Polymersomes Biodegradable Polymers

Physical Property Baseline for Comparative Assessment: Fumaryl Chloride vs. Sebacoyl Chloride

A fundamental comparison of physical properties highlights the distinct nature of fumaryl chloride versus a common flexible diacyl chloride, sebacoyl chloride. Fumaryl chloride exhibits a higher density (1.415 g/mL at 25°C) and a significantly lower boiling point (161-164°C) compared to sebacoyl chloride (density: 1.121 g/mL at 25°C; boiling point: 220°C) [1]. These differences in volatility and mass per volume directly impact handling, purification, and reaction engineering during polymer synthesis.

Chemical Properties Material Science Polymer Synthesis

Optimized Application Scenarios for Fumaryl Chloride (627-63-4) Based on Quantitative Differentiation


Synthesis of Crosslinkable Biodegradable Polymers for Tissue Engineering Scaffolds

This is the primary high-value application for fumaryl chloride. The evidence demonstrates that its trans-configured double bond is essential for creating self-crosslinkable and photocrosslinkable polyesters like poly(caprolactone fumarate) (PCLF) and poly(propylene fumarate) (PPF) [1]. As shown in Section 3, the resulting crosslinked networks exhibit superior thermal stability (SHG signal stable to 150°C) [2] and allow for precise control over the fumarate/maleate ratio when copolymerized with maleoyl chloride, which directly impacts the degradation rate of the final scaffold [3]. Researchers developing injectable, in-situ forming scaffolds for bone or cartilage repair should prioritize fumaryl chloride over saturated diacyl chlorides, which lack the double bond necessary for post-polymerization crosslinking.

Fabrication of Thermally Stable Nonlinear Optical (NLO) Polymer Thin Films

For the development of polymer-based NLO waveguides and electro-optic devices, fumaryl chloride is a strategic choice over non-crosslinkable monomers. The crosslinked polyester films derived from it provide a hardened lattice that stabilizes the oriented chromophores responsible for the NLO effect. Quantitatively, this translates to an SHG signal that remains stable up to 150°C, a >50°C improvement over uncrosslinked polymer systems [1]. This thermal stability is a critical procurement factor for device fabrication processes that involve elevated temperatures or for end-use applications where thermal cycling is expected.

Development of Amphiphilic Block Copolymers for Drug Delivery Vesicles (Polymersomes)

Fumaryl chloride serves as a key building block for synthesizing biodegradable oligo-anhydrides that, when reacted with poly(ethylene glycol) (PEG), form amphiphilic di- and tri-block copolymers. These copolymers self-assemble into micelles and polymersomes capable of encapsulating hydrophilic drugs. The fumaryl chloride-derived system has demonstrated a quantitative encapsulation efficiency of up to 40% for the model drug calcein [1]. This performance metric provides a concrete benchmark for scientists exploring polymeric drug carriers, positioning fumaryl chloride as a viable and quantifiable option over alternative monomers that may not offer the same combination of biodegradability and crosslinkability [2].

Synthesis of Anisotropic Melt-Forming Polyesters for Polymer Blends

Fumaryl chloride is a cost-effective precursor for synthesizing polyesters and polyesteramides capable of forming anisotropic melts. Patented evidence indicates that polymers containing at least 10 mole% of fumaric acid residues (derived from fumaryl chloride) are particularly suitable for blending with chlorine-containing polymers like PVC to improve processability [1]. This application leverages the ready availability and low cost of fumaric acid derivatives, providing an economically favorable route to anisotropic melt-forming additives, which differentiates it from more expensive aromatic diacyl chloride alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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